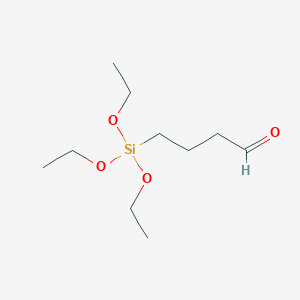

Triethoxysilylbutyraldehyde

Vue d'ensemble

Description

Triethoxysilylbutyraldehyde is an organosilicon compound with the molecular formula C10H22O4Si. It is characterized by the presence of both aldehyde and silane functional groups, making it a versatile reagent in various chemical processes. This compound is particularly noted for its ability to form stable bonds between organic and inorganic materials, which is crucial in applications such as enzyme immobilization and the synthesis of hybrid materials .

Mécanisme D'action

Target of Action

Triethoxysilylbutyraldehyde (TESB) is primarily used in the field of biochemistry for the immobilization of enzymes . The primary targets of TESB are proteolytic enzymes, such as chymotrypsin (CT), which are used in peptide mapping .

Mode of Action

TESB interacts with its targets (proteolytic enzymes) by facilitating their immobilization . This immobilization process enhances the efficiency of enzymatic digestion, which is crucial in peptide mapping . The immobilization of enzymes reduces auto-proteolysis, allowing for high enzyme-to-substrate ratios .

Biochemical Pathways

The primary biochemical pathway affected by TESB is the digestion of proteins with proteolytic enzymes, a process that expedites the analysis of peptide mapping . By immobilizing the enzymes, TESB facilitates a greater degree of enzymatic digestion, leading to higher sequence coverage in bottom-up proteomics .

Result of Action

The application of TESB in enzyme immobilization has the potential to facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics . For instance, it was found that an immobilized enzyme microreactor (IMER) utilizing TESB had a sequence coverage of 29% from MS analysis .

Action Environment

The action of TESB is influenced by various environmental factors. For instance, the efficiency of the immobilization process can be affected by the solvent used, with alcohols or ethers typically being used for the reaction .

Analyse Biochimique

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly in the field of enzyme immobilization . It interacts with enzymes such as chymotrypsin (CT), facilitating the digestion of proteins like bovine serum albumin (BSA) . The nature of these interactions involves the use of this compound as an immobilization reagent, which helps increase the efficiency of enzymatic digestion .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as an enzyme immobilization agent . It influences cell function by enhancing the efficiency of protein digestion, which is a crucial cellular process

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes like chymotrypsin . It aids in the immobilization of these enzymes, thereby enhancing their digestion efficiency

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triethoxysilylbutyraldehyde can be synthesized through the reaction of butyraldehyde with triethoxysilane in the presence of a catalyst. The reaction typically involves the following steps:

Reactants: Butyraldehyde and triethoxysilane.

Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used to facilitate the reaction.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and the reaction is monitored continuously. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Triethoxysilylbutyraldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The silane group can participate in substitution reactions, forming new silicon-oxygen or silicon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkoxides or halides can be used to facilitate substitution reactions.

Major Products:

Oxidation: Butyric acid derivatives.

Reduction: Butanol derivatives.

Substitution: Various organosilicon compounds depending on the substituents introduced

Applications De Recherche Scientifique

Triethoxysilylbutyraldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a coupling agent to create hybrid materials by bonding organic and inorganic components.

Biology: The compound is employed in enzyme immobilization techniques, enhancing the stability and reusability of enzymes in biochemical assays.

Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with biomolecules.

Industry: this compound is used in the production of coatings, adhesives, and sealants, where its bonding properties improve the durability and performance of the final products .

Comparaison Avec Des Composés Similaires

Tetraethoxysilane: Another silane compound used in similar applications but lacks the aldehyde functionality.

Triethoxysilylpropylamine: Contains an amine group instead of an aldehyde, used in different coupling reactions.

Triethoxysilylbutanoic acid: A carboxylic acid derivative with different reactivity compared to the aldehyde group.

Uniqueness: Triethoxysilylbutyraldehyde is unique due to its dual functionality, combining the reactivity of both aldehyde and silane groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its counterparts .

Propriétés

IUPAC Name |

4-triethoxysilylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNDWZCDAOTGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917773-12-7, 88276-92-0 | |

| Record name | Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triethoxysilylbutyraldehyde acts as a crosslinking agent, enabling the covalent bonding of biomolecules to surfaces or other biomolecules. For instance, TESB facilitates the covalent immobilization of enzymes like chymotrypsin onto surfaces for the creation of immobilized enzyme microreactors (IMERs) []. This immobilization allows for the efficient digestion of proteins like bovine serum albumin (BSA) for peptide mapping analysis []. TESB has also been used to covalently link tannin and silica to create hybrid aerogels with desirable properties like high surface area and porosity [].

ANone: * Molecular Formula: C10H22O4Si* Molecular Weight: 234.37 g/mol* Spectroscopic Data: While specific spectroscopic data is not provided in the research papers, NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-transform infrared spectroscopy) are commonly employed techniques for characterizing the structure of this compound. These techniques provide information about the compound's functional groups and their arrangement within the molecule.

A: this compound plays a crucial role in creating the sensing surface of liquid crystal (LC) biosensors. It is used in conjunction with N,N-dimethyl-N-octadecyl(3-aminopropyl)trimethoxysilyl chloride (DMOAP) to create a mixed self-assembled layer on a glass slide [, ]. This layer serves as a platform for immobilizing oligonucleotide probes that can selectively bind to target molecules. When integrated into the LC biosensor, this modified surface allows for the label-free detection of analytes like sulfadimethoxine [] and heavy metal ions [] through changes in the optical appearance of the liquid crystal layer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B3430982.png)

![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone](/img/structure/B3430988.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene](/img/structure/B3430995.png)

![{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B3431013.png)